trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid

CAS No.: 204245-65-8

Cat. No.: VC2026483

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204245-65-8 |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid |

| Standard InChI | InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

| Standard InChI Key | WCXYTBUDVLMXND-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O |

Introduction

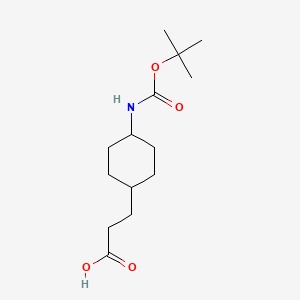

Chemical Identity and Structure

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid is an organic compound with distinct structural characteristics that contribute to its utility in chemical and pharmaceutical applications.

Identifiers and Nomenclature

The compound is registered under multiple naming systems and identifiers, as outlined in Table 1.

Table 1: Chemical Identifiers of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 204245-65-8 |

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid |

| InChI | InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |

| InChIKey | WCXYTBUDVLMXND-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O |

| PubChem CID | 10516274 |

The compound is also known by several synonyms, including:

-

trans-3-[4-(Boc-amino)cyclohexyl]propionic acid

-

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid

-

Cyclohexanepropanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-

Structural Characteristics

The structure of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid consists of several key components:

-

A cyclohexyl ring with trans configuration

-

A propionic acid (3-carbon) chain attached to the cyclohexyl ring

-

A tert-butoxycarbonyl (Boc) protected amino group at the 4-position of the cyclohexyl ring

The trans configuration refers to the stereochemical arrangement, where the amino group and the propanoic acid chain are positioned on opposite sides of the cyclohexane ring plane. This specific stereochemistry is critical for its biological activity and chemical reactivity .

Physical and Chemical Properties

Fundamental Properties

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid exhibits specific physical and chemical properties that determine its behavior in various applications.

Table 2: Physical and Chemical Properties

Structural Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

-

The carboxylic acid group (propionic acid) is susceptible to esterification, amidation, and other transformations typical of carboxylic acids.

-

The Boc-protected amino group serves as a masked primary amine, which can be deprotected under acidic conditions.

-

The cyclohexyl ring provides conformational rigidity and hydrophobicity to the structure .

These structural elements make it particularly useful as a building block in organic synthesis and pharmaceutical development.

Synthesis Methods

General Synthetic Routes

While the search results don't provide detailed synthetic procedures, trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid can be synthesized through several established methods:

-

Starting from 4-aminocyclohexanecarboxylic acid, with subsequent Boc protection of the amino group and extension of the carbon chain.

-

Through hydrogenation of the corresponding aromatic precursor, followed by functional group transformations.

-

Via stereochemically controlled reactions to ensure the trans configuration of substituents on the cyclohexyl ring.

The specific reaction conditions would typically involve careful control of temperature, solvent choice, and catalyst selection to achieve the desired stereochemical outcome.

Applications in Research and Industry

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid serves multiple functions across various scientific fields, with particularly significant applications in pharmaceutical research.

Pharmaceutical Applications

The compound plays a critical role in pharmaceutical development through several mechanisms:

-

As an intermediate in the synthesis of complex drug molecules, particularly those targeting metabolic disorders .

-

In the development of peptide-based therapeutics, where the Boc-protected amino group can be deprotected and further functionalized.

-

As a building block for creating compounds with specific pharmacokinetic profiles, utilizing the hydrophobic cyclohexyl ring and the carboxylic acid functionality .

Biochemical Research

In biochemical investigations, trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid is utilized for:

-

Studies related to enzyme activity and protein interactions

-

Investigation of biological pathways that involve amino acid derivatives

-

Development of bioactive molecules with specific receptor binding properties

Researchers leverage the compound's structural features to create molecules that can interact with specific biological targets, providing insights into complex biochemical processes.

Material Science and Analytical Applications

Beyond pharmaceutical applications, the compound finds utility in:

-

Creating specialized polymers and materials, particularly in coatings and adhesives

-

Serving as a standard in analytical methods for the quantification of related compounds

-

Acting as a precursor for materials with specific physical or chemical properties

Biological Activity and Mechanism of Action

Interaction with Biological Systems

Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid and its derivatives may interact with biological systems through various mechanisms:

-

The compound can influence biological pathways by acting on specific receptors or enzymes due to its structural characteristics.

-

Its modification potential allows for the creation of compounds that can target specific cellular processes.

-

The cyclohexyl ring provides a rigid scaffold that can mimic natural substrates in various enzymatic reactions.

Analytical Methods

Identification and Characterization

Several analytical techniques can be employed to identify and characterize trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

-

Infrared (IR) spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

X-ray crystallography for definitive stereochemical confirmation

These techniques collectively provide a comprehensive analytical profile of the compound, ensuring its identity, purity, and structural integrity.

| Supplier | Purity | Available Quantities | Reference |

|---|---|---|---|

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | 250 mg, 1 g | |

| Cymit Quimica | 97% | 250 mg, 1 g | |

| Various vendors | Not specified | Various |

The compound is typically marketed to research institutions, pharmaceutical companies, and academic laboratories for use in synthetic chemistry and drug development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume